
2-Bromopent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-penten-3-one is an organic compound with the molecular formula C5H7BrO It is a brominated derivative of pentenone, characterized by the presence of a bromine atom at the second carbon and a double bond between the first and second carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-1-penten-3-one can be synthesized through the α-bromination of 1-penten-3-one. The process involves the reaction of 1-penten-3-one with bromine in the presence of acetic acid, leading to the formation of the α-bromo ketone. The reaction conditions typically include:
Reagents: Bromine (Br2), Acetic acid (CH3COOH)
Conditions: Room temperature, stirring for several hours
Industrial Production Methods
While specific industrial production methods for 2-Bromo-1-penten-3-one are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-penten-3-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Elimination Reactions: The compound can undergo dehydrobromination to form 1-penten-3-one.
Addition Reactions: The double bond in the compound can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base (e.g., NaOH)
Elimination: Pyridine or other bases to facilitate the removal of HBr
Addition: Electrophiles such as halogens (Cl2, Br2) or hydrogen halides (HCl, HBr)
Major Products Formed
Substitution: Formation of substituted pentenones
Elimination: Formation of 1-penten-3-one
Addition: Formation of dihalo or halo-hydroxy derivatives
Applications De Recherche Scientifique
2-Bromo-1-penten-3-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its reactivity.
Material Science: Utilized in the development of new materials with specific properties.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-penten-3-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the α-position makes the compound highly reactive, allowing it to participate in various substitution and elimination reactions. The double bond also provides a site for addition reactions, making it a versatile compound in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-pentanone: Similar structure but lacks the double bond, making it less reactive in addition reactions.
1-Bromo-2-pentanone: Different position of the bromine atom, leading to different reactivity patterns.
3-Bromo-2-pentanone: Another isomer with different reactivity due to the position of the bromine atom.
Uniqueness
2-Bromo-1-penten-3-one is unique due to the presence of both a bromine atom and a double bond, which provides a combination of reactivity towards nucleophiles, electrophiles, and bases. This makes it a valuable compound in various synthetic applications.
Propriétés
Numéro CAS |
171877-74-0 |
|---|---|
Formule moléculaire |
C5H7BrO |
Poids moléculaire |
163.01 g/mol |
Nom IUPAC |
2-bromopent-1-en-3-one |
InChI |
InChI=1S/C5H7BrO/c1-3-5(7)4(2)6/h2-3H2,1H3 |
Clé InChI |
KCICNMHWWKFXNZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(=C)Br |
SMILES canonique |
CCC(=O)C(=C)Br |
Synonymes |
1-Penten-3-one, 2-bromo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


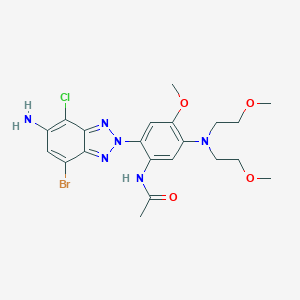

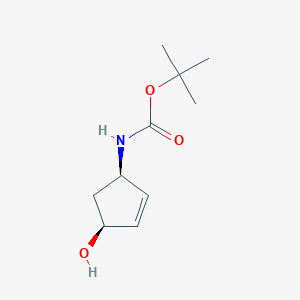
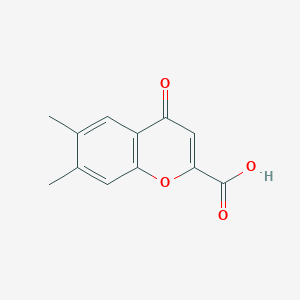
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)
![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)

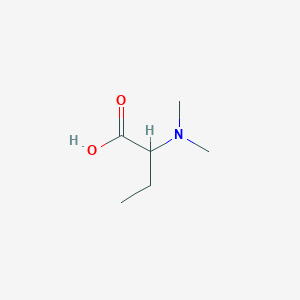
![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)
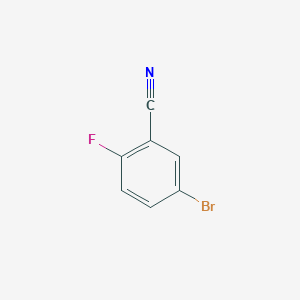
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)
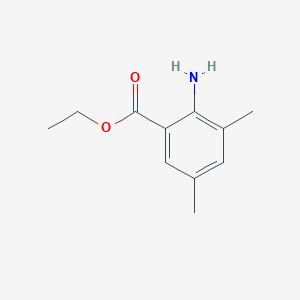
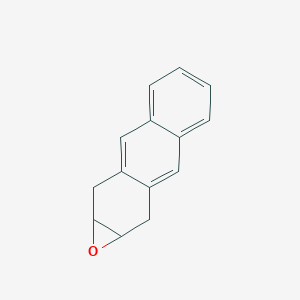
![5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI)](/img/structure/B68950.png)
